molecular formula C14H9NOS B2669101 (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile CAS No. 87736-73-0

(E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile

Cat. No.: B2669101
CAS No.: 87736-73-0
M. Wt: 239.29
InChI Key: GBBWQFWDULNWTL-FMIVXFBMSA-N
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Description

(E)-2-Benzoyl-3-thiophen-2-ylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzoyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile typically involves the reaction of benzoyl chloride with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or nitrile groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Benzoyl-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    2-Benzoylthiophene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    3-Thiophen-2-ylprop-2-enenitrile: Lacks the benzoyl group, affecting its overall reactivity and applications.

    Benzoyl cyanide: Lacks the thiophene ring, which influences its electronic properties and reactivity.

Uniqueness: (E)-2-Benzoyl-3-thiophen-2-ylprop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c15-10-12(9-13-7-4-8-17-13)14(16)11-5-2-1-3-6-11/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWQFWDULNWTL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328321
Record name (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87736-73-0
Record name (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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